Acenaphtho[1,2-b]quinoxaline
Overview
Description
Acenaphtho[1,2-b]quinoxaline is a polycyclic aromatic compound with the molecular formula C₁₈H₁₀N₂. It is known for its rigid, planar structure, which allows it to intercalate with DNA and exhibit unique photophysical properties .
Mechanism of Action
Target of Action
Acenaphtho[1,2-b]quinoxaline (AQ) is a complex organic compound with a wide range of potential targets. It has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest
Mode of Action
The mode of action of AQ is multifaceted and depends on the specific application. In one study, AQ was tested as a novel corrosion inhibitor for mild steel in acidic medium . Its effectiveness increased with concentration, suggesting a dose-dependent interaction with its target . In another context, AQ has been used in the synthesis of spiro-fused cyclic frameworks, which have important applications in pharmacology .
Biochemical Pathways
Its use in the synthesis of heterocyclic compounds suggests it may influence a variety of biochemical reactions
Pharmacokinetics
Its molecular weight of 254.2854
Result of Action
The results of AQ’s action are context-dependent. In corrosion inhibition, AQ effectively protects mild steel in an acidic environment . In medicinal chemistry, AQ-derived compounds have shown potential anticancer activity . For instance, luciferase expression of an AQ-modified compound was found to be 30.5-fold that of a control in HeLa cells .
Action Environment
The action of AQ can be influenced by environmental factors. For example, its effectiveness as a corrosion inhibitor was tested in a 0.5 M H2SO4 solution . The pH, temperature, and concentration of AQ all likely play roles in its efficacy and stability. In a biological context, factors such as cellular pH and the presence of other biomolecules may also influence AQ’s action.
Biochemical Analysis
Biochemical Properties
Acenaphtho[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interactions between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been found to affect the proliferation and apoptosis of cancer cells, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and proteins. This binding can lead to changes in the structure and function of these molecules, resulting in altered cellular processes. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to target tissues. Once inside the cells, it can interact with intracellular transporters that direct it to specific organelles.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to mitochondria, where it may affect mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can also play a role in directing this compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acenaphtho[1,2-b]quinoxaline can be synthesized through several methods. One common approach involves the condensation of acenaphthenequinone with o-phenylenediamine under acidic conditions . Another method includes the oxidation of acenaphthene with various oxidizing agents . Additionally, multicomponent reactions involving acenaphthoquinone as a building block have been employed to synthesize a variety of heterocyclic compounds .
Industrial Production Methods
These reactions can be optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, such as Suzuki coupling, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Suzuki coupling reactions typically involve palladium catalysts and aryl boronic acids.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various aryl-substituted acenaphtho[1,2-b]quinoxalines.
Scientific Research Applications
Acenaphtho[1,2-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: This compound derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of acenaphtho[1,2-b]quinoxaline.
Quinoxaline: Shares a similar core structure but lacks the extended aromatic system.
Indole Derivatives: Similar in terms of biological activity and synthetic applications.
Uniqueness
This compound is unique due to its rigid, planar structure, which enhances its ability to intercalate with DNA and exhibit strong photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent .
Properties
IUPAC Name |
acenaphthyleno[1,2-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLSEDOBUYIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942900 | |
Record name | Acenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207-11-4 | |
Record name | Acenaphtho(1,2-b)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphtho[1,2-b]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACENAPHTHO(1,2-B)QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the specific molecular formula and weight depend on the substituents attached to the core structure, the unsubstituted Acenaphtho[1,2-b]quinoxaline has a molecular formula of C18H10N2 and a molecular weight of 254.29 g/mol.
ANone: Researchers commonly employ UV-Vis absorption spectroscopy to analyze the electronic transitions and determine the optical band gap of this compound derivatives. [, , , , ] Additionally, 1H-NMR and IR spectroscopy are used to confirm the structure and investigate the chemical environment of the molecule. [, ]
ANone: this compound derivatives exhibit promising optoelectronic properties, including low band gaps (ranging from 1.5 to 2.0 eV) [, , , ], making them suitable for applications like organic thin-film transistors (OTFTs) [] and polymer solar cells. []
ANone: The planar structure of this compound facilitates strong π-π stacking interactions, contributing to efficient charge transport in OTFTs. [] Modifications to the core structure, such as incorporating electron-donating or withdrawing substituents, can fine-tune the energy levels and optical properties, influencing the device performance. [, , , ]
ANone: Research suggests that certain this compound derivatives exhibit selective cytotoxicity against cancer cell lines, potentially through the induction of apoptosis. [, ] Additionally, they show promise as fluorescent probes for imaging specific cellular organelles, like the Golgi apparatus. []
ANone: The introduction of specific functional groups, such as nitro groups, can significantly impact the self-assembly characteristics and biological activity of this compound derivatives. [] Tailoring the structure to target specific biomolecules is crucial for optimizing its performance in bioimaging and therapeutic applications. [, ]
ANone: Density functional theory (DFT) calculations are employed to predict molecular geometries, electronic structures, and physicochemical properties of these compounds. [, ] These calculations provide valuable insights into structure-property relationships and guide the design of novel derivatives with enhanced performance. [, ]
ANone: While specific data on the environmental impact of this compound class is limited, research on related polycyclic aromatic hydrocarbons (PAHs) suggests potential concerns. Strategies to mitigate potential risks include exploring biodegradable alternatives, optimizing synthesis routes for reduced waste generation, and developing efficient waste management techniques. []
ANone: Further investigations are needed to:
- Optimize molecular design to enhance desired properties while minimizing potential toxicity. []
- Explore novel applications in fields such as sensing, catalysis, and energy storage. []
- Address environmental concerns by assessing biodegradability and developing sustainable synthesis and disposal methods. []
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